molecular formula C6H5ClN4 B2696062 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 1638768-76-9

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B2696062
CAS No.: 1638768-76-9
M. Wt: 168.58
InChI Key: XWDHIHSKVTWZCO-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C6H5ClN4. This compound is part of the pyrazolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a chlorine atom at the 6th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a scalable synthesis method involves a continuous flow formylation/hydrazine cyclization cascade . This method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting heteroaryl aldehyde intermediate as a bisulfite adduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 6th position is particularly reactive and can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. For example, the substitution of the chlorine atom can be achieved using nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives of this compound with different functional groups at the 6th position .

Scientific Research Applications

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active compounds. Its derivatives have shown potential as inhibitors of enzymes and receptors involved in cancer and other diseases .

In biology, this compound is used in the study of cellular processes and signaling pathways. Its ability to interact with specific molecular targets makes it a valuable tool for investigating the mechanisms of action of various biological molecules .

In the industry, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and other industrial fields .

Comparison with Similar Compounds

6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . These compounds share a similar core structure but differ in the substituents and the position of the nitrogen atoms in the ring system.

Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-5-6(11-10-3)9-4(7)2-8-5/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHIHSKVTWZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)N=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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